molecular formula C18H11Br B11828741 3-Bromobenzo[c]phenanthrene

3-Bromobenzo[c]phenanthrene

Cat. No.: B11828741
M. Wt: 307.2 g/mol
InChI Key: UFUYMMCTTXAPHF-UHFFFAOYSA-N
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Description

3-Bromobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C18H11Br. It is a derivative of benzo[c]phenanthrene, where a bromine atom is substituted at the third position of the benzo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the electrophilic aromatic substitution reaction, where benzo[c]phenanthrene is treated with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzo[c]phenanthrene and bromine, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobenzo[c]phenanthrene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.

    Medicine: Research into its potential as an anticancer agent due to its structural similarity to other biologically active polycyclic aromatic hydrocarbons.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-Bromobenzo[c]phenanthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. This intercalation can lead to mutations and cytotoxic effects, which are being explored for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzo[c]phenanthrene
  • 3-Chlorobenzo[c]phenanthrene
  • 3-Methylbenzo[c]phenanthrene
  • 9-Bromophenanthrene

Uniqueness

3-Bromobenzo[c]phenanthrene is unique due to its specific bromine substitution at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .

Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

3-bromobenzo[c]phenanthrene

InChI

InChI=1S/C18H11Br/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H

InChI Key

UFUYMMCTTXAPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

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